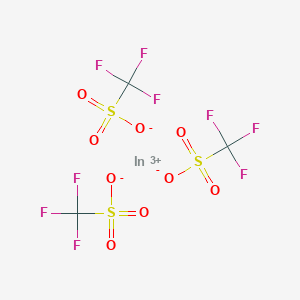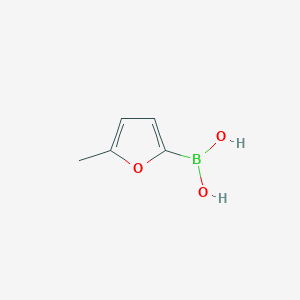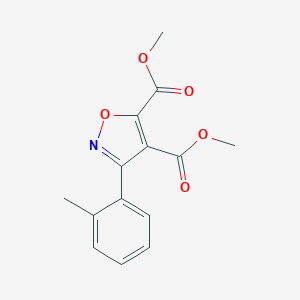
Indium(III) trifluoromethanesulfonate
Übersicht
Beschreibung
Indium(III) trifluoromethanesulfonate, also known as indium(III) triflate, is a chemical compound with the molecular formula (CF₃SO₃)₃In. It is a white, hygroscopic powder that is used primarily as a Lewis acid catalyst in organic synthesis. This compound is known for its high stability and effectiveness in catalyzing various chemical reactions .
Vorbereitungsmethoden
Indium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of indium(III) oxide with trifluoromethanesulfonic acid. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
In2O3+6CF3SO3H→2In(CF3SO3)3+3H2O
In industrial settings, the production of this compound may involve more complex procedures to ensure high purity and yield. These methods often include additional purification steps such as recrystallization and distillation .
Analyse Chemischer Reaktionen
Indium(III) trifluoromethanesulfonate is involved in various types of chemical reactions, primarily due to its role as a Lewis acid catalyst. Some of the common reactions it undergoes include:
Substitution Reactions: It can catalyze nucleophilic substitution reactions, where it activates electrophiles to facilitate the substitution process.
Cycloaddition Reactions: It is used in Diels-Alder reactions to form cyclic compounds.
Condensation Reactions: It catalyzes the formation of carbon-carbon bonds in aldol condensations and related reactions.
Common reagents used in these reactions include dienes, aldehydes, ketones, and various nucleophiles. The major products formed depend on the specific reaction but often include complex organic molecules such as benzoxazoles and decahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Indium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It serves as a precursor for the preparation of indium-containing materials, such as indium oxide and indium sulfide, which are used in electronics and optoelectronics.
Biological Studies: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Industrial Catalysis: It is employed in various industrial processes to enhance reaction rates and selectivity
Wirkmechanismus
The mechanism by which indium(III) trifluoromethanesulfonate exerts its catalytic effects involves its ability to act as a Lewis acid. It coordinates with electron-rich species, thereby increasing the electrophilicity of the reaction center. This facilitates various chemical transformations, such as nucleophilic attacks and cycloadditions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Indium(III) trifluoromethanesulfonate is often compared with other metal triflates, such as scandium(III) trifluoromethanesulfonate, ytterbium(III) trifluoromethanesulfonate, and bismuth(III) trifluoromethanesulfonate. While these compounds share similar catalytic properties, this compound is unique due to its high stability and effectiveness in a broader range of reactions. Other similar compounds include:
- Scandium(III) trifluoromethanesulfonate
- Ytterbium(III) trifluoromethanesulfonate
- Bismuth(III) trifluoromethanesulfonate
- Zinc trifluoromethanesulfonate
- Copper(II) trifluoromethanesulfonate .
This compound stands out for its versatility and efficiency in catalysis, making it a valuable compound in both academic research and industrial applications.
Eigenschaften
IUPAC Name |
indium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.In/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYRAEIHXSVXPV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9InO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370444 | |
| Record name | Indium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128008-30-0 | |
| Record name | Indium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)


![1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE](/img/structure/B151883.png)


